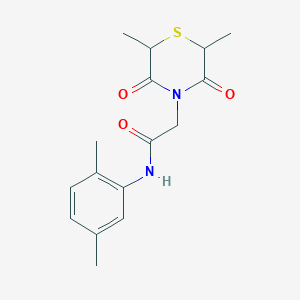

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide

Description

This compound features a thiomorpholin-3,5-dione core substituted with two methyl groups at positions 2 and 4. The acetamide moiety is linked to a 2,5-dimethylphenyl group.

Properties

IUPAC Name |

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-9-5-6-10(2)13(7-9)17-14(19)8-18-15(20)11(3)22-12(4)16(18)21/h5-7,11-12H,8H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIRSVSZDVOOJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiomorpholin Ring

2-(2,6-Diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide

- Key Differences :

- Thiomorpholin substituents: Diethyl (vs. dimethyl in the target compound).

- Phenyl group: 2,4-dimethyl (vs. 2,5-dimethyl).

- Implications :

- Increased steric bulk from ethyl groups may reduce solubility or metabolic stability.

- The 2,4-dimethylphenyl substitution could alter binding affinity in receptor interactions compared to the 2,5-dimethyl isomer.

Chloroacetamide Derivatives (e.g., Alachlor, Pretilachlor)

- General Structure : 2-chloro-N-(substituted phenyl)-N-(alkyl/alkoxy)acetamide.

- Example : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide).

- Key Differences :

- Chlorine atom at the α-position enhances electrophilicity, making these compounds potent herbicides.

- Lack of thiomorpholin ring in favor of methoxymethyl or propoxyethyl groups.

- Implications :

- The target compound’s thiomorpholin core may confer distinct mechanisms (e.g., enzyme inhibition vs. lipid biosynthesis disruption in chloroacetamides).

2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide

- Key Differences: Replaces the thiomorpholin ring with a diethylamino group. Phenyl substitution: 2,6-dimethyl (vs. 2,5-dimethyl).

- The 2,6-dimethylphenyl group may create steric hindrance, affecting interactions with biological targets.

Structural and Functional Comparison Table

Key Research Findings and Inferences

Thiomorpholin vs. Chloroacetamide :

- The thiomorpholin-dione core in the target compound may target oxidative stress pathways (common in diketone-containing drugs), whereas chloroacetamides like alachlor disrupt plant cell division .

- The absence of chlorine in the target compound suggests lower environmental toxicity but possibly reduced herbicidal potency.

Phenyl Substitution Patterns :

- 2,5-Dimethylphenyl (target) vs. 2,4-dimethylphenyl (): Meta-substitution (2,5-) may enhance π-π stacking in protein binding compared to para-substitution (2,4-).

- 2,6-Dimethylphenyl () introduces steric effects that could limit membrane permeability compared to the target’s 2,5-isomer .

Amino vs. Thiomorpholin Moieties: The diethylamino group in ’s compound increases basicity (pKa ~8–9), favoring ionized forms at physiological pH, whereas the thiomorpholin ring’s sulfur atom may improve lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.